N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761882
InChI: InChI=1S/C13H19BFNO4S/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(8-11(10)15)16-21(5,17)18/h6-8,16H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C)F
Molecular Formula: C13H19BFNO4S
Molecular Weight: 315.2 g/mol

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

CAS No.:

Cat. No.: VC13761882

Molecular Formula: C13H19BFNO4S

Molecular Weight: 315.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide -

Specification

Molecular Formula C13H19BFNO4S
Molecular Weight 315.2 g/mol
IUPAC Name N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Standard InChI InChI=1S/C13H19BFNO4S/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(8-11(10)15)16-21(5,17)18/h6-8,16H,1-5H3
Standard InChI Key DFZLEYLYNRKHIV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, reflects its three key components:

  • Methanesulfonamide group: Enhances solubility and serves as a hydrogen bond donor/acceptor.

  • Fluorine atom: Introduces electron-withdrawing effects and metabolic stability.

  • Pinacol boronic ester: Facilitates Suzuki-Miyaura cross-coupling reactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉BFNO₄S
Molecular Weight315.2 g/mol
CAS Number2246782-03-4 (analog)
SMILES NotationCC(S(=O)(NC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(F)=C1)=O)C

The fluorine at the meta position and boronic ester at the para position create a steric and electronic profile distinct from non-fluorinated analogs .

Spectroscopic and Computational Data

While experimental NMR or XRD data for this specific compound is unavailable, computational models predict:

  • ¹H NMR: A singlet for the pinacol methyl groups (δ 1.2–1.4 ppm), a doublet for the aromatic proton adjacent to fluorine (δ 7.3–7.6 ppm), and a broad peak for the sulfonamide NH (δ 5.8–6.2 ppm).

  • ¹¹B NMR: A characteristic peak near δ 30 ppm for the boronic ester .

  • IR Spectroscopy: Stretches at 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (B-O), and 830 cm⁻¹ (C-F) .

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves three stages, as inferred from analogous compounds :

  • Amination and Sulfonylation:
    React 3-fluoro-4-bromoaniline with methanesulfonyl chloride in dichloromethane, using triethylamine as a base. Yield: ~85%.

  • Borylation:
    Treat the intermediate with bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and potassium acetate in DMSO at 80°C. Yield: ~70%.

Table 2: Synthetic Conditions

StepReagentsConditionsYield
1CH₃SO₂Cl, Et₃NDCM, 0°C → RT, 12h85%
2B₂Pin₂, Pd(dppf)Cl₂, KOAcDMSO, 80°C, N₂, 24h70%

Key Side Reactions

  • Deboronation: Acidic conditions may hydrolyze the boronic ester to boronic acid (B(OH)₂).

  • Sulfonamide Oxidation: Prolonged exposure to air may oxidize the sulfonamide to sulfonic acid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester undergoes palladium-catalyzed coupling with aryl halides. For example, reacting with 4-bromotoluene produces biaryl derivatives essential in drug scaffolds .

Reaction Scheme:
C13H19BFNO4S+Ar-XPd catalystC13H18FNO4S-Ar+Byproducts\text{C}_{13}\text{H}_{19}\text{BFNO}_4\text{S} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{C}_{13}\text{H}_{18}\text{FNO}_4\text{S-Ar} + \text{Byproducts}

Analog StructureIC₅₀ (Target)Reference
4-Fluoro-benzenesulfonamide12 nM (EGFR kinase)
2-Cyano-boronic esterMIC = 4 µg/mL (E. coli)

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematically modifying the:

  • Fluorine position: Compare meta vs. para substitution.

  • Sulfonamide group: Replace CH₃ with CF₃ or aryl groups.

Advanced Material Applications

  • Covalent Organic Frameworks (COFs): Utilize boronic ester linkages for porous materials.

  • Fluorescent Probes: Attach fluorophores to the sulfonamide for bioimaging .

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